molecular formula C18H24N4O2S2 B11482975 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine

1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine

Cat. No.: B11482975
M. Wt: 392.5 g/mol
InChI Key: YYZJAAMGHMRSFS-UHFFFAOYSA-N
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Description

1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperazine ring, and a pyrrolidine sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques to scale up the reactions efficiently.

Chemical Reactions Analysis

1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in π-π interactions with aromatic residues, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine include:

Properties

Molecular Formula

C18H24N4O2S2

Molecular Weight

392.5 g/mol

IUPAC Name

4-(4-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)-1,3-thiazole

InChI

InChI=1S/C18H24N4O2S2/c1-15-4-6-16(7-5-15)17-14-25-18(19-17)20-10-12-22(13-11-20)26(23,24)21-8-2-3-9-21/h4-7,14H,2-3,8-13H2,1H3

InChI Key

YYZJAAMGHMRSFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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